3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Benzofuran carboxamide derivatives have been synthesized for the development of new bioactive chemical entities, showcasing their versatility in medicinal chemistry. These compounds have been evaluated for various biological activities including antimicrobial, anti-inflammatory, and antioxidant properties, using techniques like NMR, IR, Mass, and X-ray crystallography for characterization (Lavanya, Sribalan, & Padmini, 2017).
Molecular Docking and Spectroscopic Properties
Detailed structural optimization and molecular docking analyses of benzofuran-carboxylic acids derivatives have been conducted to explore their potential as inhibitors against cancer and microbial diseases. The studies highlight the importance of weak intermolecular interactions and provide insights into the reactivity and electronic properties of the molecules (Sagaama et al., 2020).
Microwave-Assisted Synthesis
A microwave-assisted synthesis method has been developed for benzofuran-2-carboxamide derivatives, which are of significant biological and medicinal interest. This approach facilitates the synthesis of compounds with potential anti-inflammatory, analgesic, and antipyretic activities, highlighting the compound's relevance in drug discovery and development (Xie et al., 2014).
Antimicrobial Screening
Novel series of benzofuran carboxamide derivatives have been synthesized and subjected to in vitro antibacterial activity screening against pathogens such as S. aureus and E. coli. The research emphasizes the antimicrobial potential of these compounds, which could lead to the development of new therapeutic agents (Idrees et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its inhibitory effects on glutamate transporters, as well as potential applications in the treatment of neurological disorders where glutamate transport is implicated. Additionally, the synthesis methods for this compound could be optimized for large-scale production .
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)10-7-5-9(6-8-10)16(24)22-13-11-3-1-2-4-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIIJDRCLSSVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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